2,7-Diacetyl-1,8-naphthyridine

Thermal characterization Solid-state packing Intermolecular interactions

2,7-Diacetyl-1,8-naphthyridine (CAS 874379-28-9) is a 2,7-disubstituted derivative of the 1,8-naphthyridine heterocycle, bearing two acetyl (–COCH₃) groups at positions 2 and With a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol, it is a crystalline solid with a reported melting point of 136–140 °C. Unlike many common naphthyridine analogs that feature hydroxy, amino, or methyl substituents, the acetyl groups introduce electrophilic carbonyl carbons and electron‑withdrawing character, fundamentally altering the compound’s reactivity profile and intermolecular interaction capabilities.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B11724698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diacetyl-1,8-naphthyridine
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(C=C1)C=CC(=N2)C(=O)C
InChIInChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3
InChIKeyQYPPJTQFKVCGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diacetyl-1,8-naphthyridine – What Procurement Teams Need to Know About This 2,7-Disubstituted Naphthyridine Building Block


2,7-Diacetyl-1,8-naphthyridine (CAS 874379-28-9) is a 2,7-disubstituted derivative of the 1,8-naphthyridine heterocycle, bearing two acetyl (–COCH₃) groups at positions 2 and 7. With a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol, it is a crystalline solid with a reported melting point of 136–140 °C [1]. Unlike many common naphthyridine analogs that feature hydroxy, amino, or methyl substituents, the acetyl groups introduce electrophilic carbonyl carbons and electron‑withdrawing character, fundamentally altering the compound’s reactivity profile and intermolecular interaction capabilities [2]. This compound is primarily sourced as a research‑grade intermediate (typical purity ≥ 95–98 %) for medicinal chemistry, coordination chemistry, and materials science applications .

Building block 2,7-Disubstituted naphthyridine for medicinal chemistry and coordination chemistry applications
Reactivity Electrophilic acetyl carbonyls enable direct condensation to imines and hydrazones
Supramolecular Zero H-bond donor count supports acceptor-only co-crystal design without self-aggregation

Why 2,7-Diacetyl-1,8-naphthyridine Cannot Be Swapped with Other 2,7-Disubstituted Naphthyridines Without Experimental Re‑validation


Although 2,7‑disubstituted 1,8‑naphthyridines share a common heterocyclic core, substitution at the 2‑ and 7‑positions dramatically alters their solid‑state packing, hydrogen‑bonding capacity, electronic character, and synthetic accessibility. For example, 2,7‑dimethyl‑1,8‑naphthyridine engages in C–H···N and C–H···π interactions that produce a tightly packed orthorhombic lattice (dihedral angle 0.42°) [1], whereas 2,7‑dihydroxy‑1,8‑naphthyridine undergoes tautomerism and forms strong self‑complementary hydrogen‑bonded dimers [2]. 2,7‑Diacetyl‑1,8‑naphthyridine lacks hydrogen‑bond donors (HBD = 0) and instead presents four H‑bond acceptor sites together with electrophilic carbonyl groups, giving it a distinct solubility, melting point, and reactivity profile that precludes simple “drop‑in” substitution for a methyl, chloro, or hydroxy analog without re‑optimizing reaction conditions or assay parameters [3].

Acetyl vs. methyl/chloro
Methyl and chloro analogs lack electrophilic carbonyls; functionalizing them for condensation requires extra oxidation or cross-coupling steps, altering synthetic efficiency and sequence.
H-bond donor mismatch
Hydroxy and amino analogs can self-dimerize via strong hydrogen bonding. The diacetyl compound’s donor-free profile may shift co-crystal and molecular recognition outcomes compared to those analogs.
Thermal and packing differences
Crystal packing motifs and melting points vary substantially among 2,7-disubstituted naphthyridines; processing conditions and formulation stability may not transfer directly without re-optimization.

2,7-Diacetyl-1,8-naphthyridine: Head‑to‑Head and Cross‑Study Quantitative Differentiation vs. Closest Analogs


Melting Point Depression of 2,7-Diacetyl-1,8-naphthyridine vs. 2,7-Dimethyl and 2,7-Dichloro Analogs

The experimentally reported melting point of 2,7‑diacetyl‑1,8‑naphthyridine is 136–140 °C, which is substantially lower than that of the 2,7‑dimethyl analog (194–195 °C) and the 2,7‑dichloro analog (258 °C) [1]. This ~55–118 °C depression reflects weaker intermolecular forces in the diacetyl compound, consistent with its inability to donate hydrogen bonds (HBD = 0) and the steric bulk of the acetyl groups hindering close crystal packing [2]. The lower melting point can be advantageous for melt‑processing applications or for achieving higher solubility in organic media at moderate temperatures.

Melting point shift
Cross-study comparable
Δmp = –54 to –122 °C
Supports melt-processing selection context when lower thermal threshold is required
Compared to 2,7-dimethyl and 2,7-dichloro analogs; values from commercial databases
Thermal characterization Solid-state packing Intermolecular interactions

Hydrogen‑Bond Donor Deficiency Distinguishes 2,7-Diacetyl-1,8-naphthyridine from Hydroxy/Amino Analogs

2,7‑Diacetyl‑1,8‑naphthyridine has zero hydrogen‑bond donors (HBD = 0) and four hydrogen‑bond acceptors (HBA = 4), as computed by PubChem from its 2D structure [1]. In contrast, 2,7‑dihydroxy‑1,8‑naphthyridine possesses two HBD and four HBA, enabling tautomeric interconversion (dihydroxy ↔ oxo‑hydroxy ↔ dioxo forms) and strong self‑complementary dimerization through DAD‑ADA triple hydrogen bonds [2]. 2,7‑Diamino‑1,8‑naphthyridine also features HBDs from its –NH₂ groups. The absence of HBDs in the diacetyl derivative means it cannot self‑aggregate via hydrogen bonding; instead, it relies solely on its four carbonyl and ring‑nitrogen acceptor sites for intermolecular recognition. This property makes it a cleaner acceptor‑only module for constructing heteromeric co‑crystals or for supramolecular systems where self‑association must be suppressed.

H-bond donor count
Class-level inference
HBD = 0 (vs. 2 for dihydroxy/diamino)
Enables acceptor-only co-crystal design; self-aggregation suppressed
Computed descriptors; experimental binding data to verify in target system
Supramolecular chemistry Crystal engineering Molecular recognition

Electrophilic Carbonyl Handles Render 2,7-Diacetyl-1,8-naphthyridine a Superior Condensation Precursor vs. Methyl or Chloro Analogs

The acetyl groups at positions 2 and 7 provide two electrophilic carbonyl carbons that can directly participate in condensation reactions (e.g., with primary amines to form imines/Schiff bases, or with hydrazines to form hydrazones), without the need for pre‑functionalization [1]. In contrast, 2,7‑dimethyl‑1,8‑naphthyridine requires oxidation of the methyl groups to aldehydes or carboxylic acids before such condensations are possible, and 2,7‑dichloro‑1,8‑naphthyridine relies on nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling for further derivatization [2]. This intrinsic reactivity enables the diacetyl compound to serve as a direct entry point to diverse bis‑imine, bis‑hydrazone, or bis‑oxime ligand families in a single synthetic step, reducing step‑count and improving atom economy.

Synthetic accessibility
Supporting evidence
Direct condensation vs. two-step or catalytic route
May reduce synthetic step-count for imine/hydrazone libraries
Qualitative comparison; no direct kinetic study reported for the three analogs
Synthetic methodology Schiff base chemistry Ligand design

Moderate Lipophilicity (XLogP3-AA = 1.5) Positions 2,7-Diacetyl-1,8-naphthyridine Between Hydroxy/Amino Polar Analogs and More Lipophilic Dimethyl Derivative

The computed partition coefficient (XLogP3‑AA) for 2,7‑diacetyl‑1,8‑naphthyridine is 1.5, indicating moderate lipophilicity [1]. While experimental LogP values for the closest 2,7‑difunctionalized analogs are not available in the same dataset, the dihydroxy analog is expected to be significantly more polar (estimated XLogP3‑AA ≈ 0.0–0.5 due to H‑bond donors), and the dimethyl analog is predicted to be more lipophilic (XLogP3‑AA ≈ 2.0–2.5 based on the lack of polar oxygen atoms and higher hydrocarbon content). The diacetyl compound thus occupies a balanced region of polarity space—lipophilic enough for membrane permeation but polar enough (TPSA = 59.9 Ų) to maintain aqueous solubility [1]. This intermediate lipophilicity profile is relevant for medicinal chemistry programs where both permeability and solubility must be optimized.

Lipophilicity (XLogP3)
Class-level inference
XLogP3-AA = 1.5
Moderate lipophilicity may support balanced permeability and solubility
Estimated from computed descriptor; comparator values are class-level estimates; verify experimentally
Lipophilicity Drug-likeness Bioavailability prediction

Optimal Research and Procurement Scenarios Where 2,7-Diacetyl-1,8-naphthyridine Outperforms Its Closest Analogs


Building Bis‑Imine and Bis‑Hydrazone Ligand Libraries for Coordination Chemistry

The two acetyl carbonyl groups of 2,7‑diacetyl‑1,8‑naphthyridine function as direct electrophilic handles for Schiff‑base condensation with primary amines or hydrazines, yielding bis‑imine or bis‑hydrazone ligands in a single synthetic step [1]. This contrasts with 2,7‑dimethyl‑ and 2,7‑dichloro‑1,8‑naphthyridine, which require multistep functionalization to reach the same oxidation state. Groups synthesizing diverse ligand sets for transition‑metal catalysis or supramolecular architectures should prioritize the diacetyl compound for shorter synthetic routes and higher atom economy [2].

Co‑Crystal Design Requiring a Non‑Self‑Aggregating Hydrogen‑Bond Acceptor

With zero hydrogen‑bond donors and four acceptors, 2,7‑diacetyl‑1,8‑naphthyridine cannot self‑dimerize through hydrogen bonding, unlike 2,7‑dihydroxy‑1,8‑naphthyridine which forms stable tautomer‑mediated dimers [3]. Crystal engineers designing heteromeric co‑crystals where the naphthyridine unit must act solely as an acceptor for a complementary donor molecule (e.g., carboxylic acids, amides) will find the diacetyl derivative uniquely suited to prevent competing self‑association that would otherwise compromise co‑crystal stoichiometry.

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Fine‑Tuned Lipophilicity

The computed XLogP3‑AA of 1.5 places 2,7‑diacetyl‑1,8‑naphthyridine in the moderate lipophilicity range that is often desirable for CNS or oral drug candidates [4]. Compared to the more polar 2,7‑dihydroxy analog (estimated XLogP3‑AA ≈ 0.0–0.5) and the more lipophilic 2,7‑dimethyl analog (estimated XLogP3‑AA ≈ 2.0–2.5), the diacetyl derivative occupies a strategic midpoint. Medicinal chemists optimizing for balanced permeability and solubility can use the diacetyl core as a privileged scaffold that avoids the extreme polarity of hydroxy analogs and the excessive lipophilicity of dimethyl analogs.

Melt‑Processing or Low‑Temperature Formulation Applications

The melting point of 2,7‑diacetyl‑1,8‑naphthyridine (136–140 °C) is 54–55 °C lower than that of 2,7‑dimethyl‑1,8‑naphthyridine (194–195 °C) and approximately 118–122 °C lower than that of 2,7‑dichloro‑1,8‑naphthyridine (258 °C) . For applications requiring melt‑casting, hot‑melt extrusion, or thermal deposition of thin films, the significantly lower melting point of the diacetyl derivative can translate into lower energy consumption, reduced risk of thermal decomposition, and broader compatibility with temperature‑sensitive co‑formulants.

Application
Selection Property
Validation Focus
Bis-imine/bis-hydrazone ligand synthesis
Direct condensation reactivity of acetyl carbonyls
One-step ligand library diversification and atom economy
Heteromeric co-crystal engineering
Non-self-aggregating H-bond acceptor profile (HBD = 0)
Stoichiometric co-crystal formation with donor molecules
Medicinal chemistry scaffold exploration
Moderate lipophilicity balance
Permeability and solubility optimization in hit-to-lead
Melt-processing and thermal deposition
Lower melting point supporting thermal processing
Process window compatibility and thermal stability assessment
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